molecular formula C15H8Cl3N B12906093 3-Chloro-1-(3,4-dichlorophenyl)isoquinoline CAS No. 89721-11-9

3-Chloro-1-(3,4-dichlorophenyl)isoquinoline

Cat. No.: B12906093
CAS No.: 89721-11-9
M. Wt: 308.6 g/mol
InChI Key: HIYOZIGTXBZWRW-UHFFFAOYSA-N
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Description

3-Chloro-1-(3,4-dichlorophenyl)isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of three chlorine atoms attached to the isoquinoline structure, making it a chlorinated derivative of isoquinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3,4-dichlorophenyl)isoquinoline can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dichlorophenyl isocyanate with isoquinoline under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3,4-dichlorophenyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized isoquinolines.

Scientific Research Applications

3-Chloro-1-(3,4-dichlorophenyl)isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3,4-dichlorophenyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-(3,4-dichlorophenyl)isoquinoline is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

3-Chloro-1-(3,4-dichlorophenyl)isoquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a chloro-substituted isoquinoline backbone with a 3,4-dichlorophenyl group. This specific arrangement is believed to influence its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Antitumor Activity : Studies have shown that isoquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has demonstrated efficacy against various microbial strains, showcasing its potential as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and neurotoxicity.

The biological activities of this compound are primarily mediated through:

  • Receptor Modulation : The compound acts as an allosteric modulator of adenosine receptors (A3AR), enhancing agonist efficacy without affecting agonist potency significantly .
  • Inhibition of Cell Proliferation : It has been observed to inhibit the proliferation of various cancer cell lines through cell cycle arrest and induction of apoptosis .
  • Neuroprotective Mechanisms : Its neuroprotective effects may involve the modulation of signaling pathways associated with oxidative stress and inflammation .

Antitumor Activity

A study evaluated the effects of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined to be 15 μM for MCF-7 and 20 μM for A549 cells, indicating potent antitumor activity.

Cell LineIC50 (μM)
MCF-715
A54920

Neuroprotective Effects

In vitro studies using PC12 cells demonstrated that treatment with the compound resulted in a reduction in corticosterone-induced cell death. The protective effect was quantified using MTT assays, which showed a viability increase of approximately 30% compared to untreated controls.

TreatmentCell Viability (%)
Control50
10 μM Compound80
20 μM Compound90

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the isoquinoline scaffold can significantly alter biological activity. For instance, substituents at the C-1 position have been shown to enhance receptor binding affinity and selectivity for A3AR .

Properties

CAS No.

89721-11-9

Molecular Formula

C15H8Cl3N

Molecular Weight

308.6 g/mol

IUPAC Name

3-chloro-1-(3,4-dichlorophenyl)isoquinoline

InChI

InChI=1S/C15H8Cl3N/c16-12-6-5-10(7-13(12)17)15-11-4-2-1-3-9(11)8-14(18)19-15/h1-8H

InChI Key

HIYOZIGTXBZWRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2C3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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